molecular formula C6H9NO2 B13810675 (5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one

(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one

Cat. No.: B13810675
M. Wt: 127.14 g/mol
InChI Key: FXXIHXSJFNIKGL-RZKHNPSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-3-methyl-4-oxa-1-azabicyclo[320]heptan-7-one is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cycloaddition reaction where a suitable diene and dienophile are reacted in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. These methods allow for better control over reaction parameters and can lead to more efficient production compared to traditional batch synthesis.

Chemical Reactions Analysis

Types of Reactions

(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and the nucleophiles used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving nitrogen and oxygen-containing heterocycles.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom in the ring system.

    Oxazoline: A five-membered ring containing both nitrogen and oxygen atoms.

    Isoxazole: A five-membered ring with nitrogen and oxygen atoms in different positions compared to oxazoline.

Uniqueness

(5S)-3-methyl-4-oxa-1-azabicyclo[320]heptan-7-one is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C6H9NO2/c1-4-3-7-5(8)2-6(7)9-4/h4,6H,2-3H2,1H3/t4?,6-/m0/s1

InChI Key

FXXIHXSJFNIKGL-RZKHNPSRSA-N

Isomeric SMILES

CC1CN2[C@@H](O1)CC2=O

Canonical SMILES

CC1CN2C(O1)CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.